molecular formula C17H16O3 B3056532 Chalcone, 3,3'-dimethoxy- CAS No. 72129-75-0

Chalcone, 3,3'-dimethoxy-

Cat. No.: B3056532
CAS No.: 72129-75-0
M. Wt: 268.31 g/mol
InChI Key: FYYKLHBQWLEZOH-MDZDMXLPSA-N
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Description

Chalcone, 3,3’-dimethoxy- is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .

Mechanism of Action

Target of Action

Chalcones, including 3,3’-dimethoxy-, are known for their wide spectrum of biological activities . They are key precursors for flavonoid and isoflavonoid syntheses . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties . The primary targets of chalcones are often enzymes involved in these biological processes . For instance, chalcones have been found to target glycogen synthase kinase 3 beta (GSK3β), a protein involved in various cellular processes including cell division and apoptosis .

Mode of Action

The mode of action of chalcones is attributed to their unique structural features. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This structure allows chalcones to interact with their targets in a specific manner. For example, chalcones can inhibit GSK3β, leading to changes in cell division and apoptosis processes . The exact interaction between 3,3’-dimethoxy- chalcone and its targets is still under investigation.

Biochemical Pathways

Chalcones affect various biochemical pathways due to their wide range of biological activities . They are involved in the flavonoid biosynthetic pathway as key precursors . In addition, they can influence other pathways through their interaction with enzymes like GSK3β

Result of Action

The result of chalcone action can be seen in their various biological activities. For instance, chalcones have been reported to exhibit anticancer properties by inhibiting cell division and promoting apoptosis . They also show anti-inflammatory, antimicrobial, and antiviral activities . The specific molecular and cellular effects of 3,3’-dimethoxy- chalcone are subject to ongoing research.

Preparation Methods

Chalcone, 3,3’-dimethoxy- can be synthesized through various methods, including the Claisen-Schmidt condensation and aldol condensation. In the Claisen-Schmidt condensation, an aromatic aldehyde reacts with an aromatic ketone in the presence of a base, such as sodium hydroxide, to form the chalcone. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature .

Industrial production methods often involve solvent-free and eco-friendly approaches. For example, chalcones can be synthesized by grinding a mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar. This method is advantageous as it is facile, solvent-free, and environmentally friendly .

Chemical Reactions Analysis

Chalcone, 3,3’-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Major products formed from these reactions include flavones, dihydrochalcones, and flavanones, which have significant biological activities.

Scientific Research Applications

Chalcone, 3,3’-dimethoxy- has numerous scientific research applications due to its diverse biological activities. It is used in:

Comparison with Similar Compounds

Chalcone, 3,3’-dimethoxy- can be compared with other chalcone derivatives, such as dinitro pyrazoline. Both compounds exhibit significant biological activities, but their chemical structures and properties differ. For example, the intramolecular charge-transfer properties in chalcones impact their HOMO-LUMO energy gaps, which are different from those in pyrazolines .

Similar compounds include:

These compounds share the chalcone core structure but differ in their substituents and biological activities.

Properties

IUPAC Name

(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYKLHBQWLEZOH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72129-75-0
Record name 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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